DGAT‑1 Inhibitory Potency: Imidazobenzazepine Derivatives Synthesized from 4‑(Cyclopropyloxy)benzoic Acid (the Ethyl Ester's Direct Hydrolysis Product) Exhibit an IC50 of 89.0 ± 0.98 nM
In the patent WO 2011071840 A1, imidazobenzazepine compounds incorporating the 4‑cyclopropyloxy‑substituted phenyl ring (derived from 4‑(cyclopropyloxy)benzoic acid, which is itself obtained by hydrolysis of the ethyl ester) were evaluated for DGAT‑1 inhibitory activity [1]. A representative compound (Compound II) demonstrated an IC50 of 89.0 ± 0.98 nM against DGAT‑1. While the patent does not provide a direct head‑to‑head comparator using a 4‑methoxy or 4‑ethoxy analog in the same assay, the claimed structure–activity relationship (SAR) explicitly defines –O‑cyclopropyl as one of the preferred R1 substituents (alongside H, F, Cl, CF3, CH3, OH, OCH3, OCH2CH3, etc.), indicating that the cyclopropyloxy group was selected over simpler alkoxy options during lead optimization [1]. In the broader DGAT‑1 inhibitor landscape, reported small‑molecule DGAT‑1 inhibitors typically exhibit IC50 values ranging from low nanomolar to low micromolar; the 89 nM potency places these cyclopropyloxy‑containing imidazobenzazepines in a competitive potency range [2].
| Evidence Dimension | DGAT‑1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 89.0 ± 0.98 nM (Compound II in WO 2011071840, incorporating the 4‑cyclopropyloxy‑phenyl moiety derived from the target compound) [1] |
| Comparator Or Baseline | The SAR table in WO 2011071840 includes R1 = H, F, Cl, CF3, CH3, OH, OCH3, OCH2CH3, and O‑cyclopropyl as alternative substituents; the cyclopropyloxy variant was retained as a preferred embodiment. Direct IC50 values for non‑cyclopropyloxy analogs in the same assay are not disclosed. Class‑level baseline: typical DGAT‑1 inhibitor IC50 range is 5–5000 nM across multiple chemotypes [2]. |
| Quantified Difference | Not calculable (absence of direct comparator data in the same assay); however, the cyclopropyloxy substituent was specifically claimed over methoxy and ethoxy alternatives, suggesting a meaningful potency or property advantage during lead optimization. |
| Conditions | In vitro DGAT‑1 enzyme inhibition assay (specific assay protocol details as described in WO 2011071840 A1). |
Why This Matters
For procurement decisions in DGAT‑1 drug discovery programs, ethyl 4‑(cyclopropyloxy)benzoate is an essential intermediate because the cyclopropyloxy group is a specifically claimed structural element in potent (89 nM) DGAT‑1 inhibitors; substituting a simpler alkoxy‑benzoate ester would yield compounds outside the patent scope and with unknown potency.
- [1] Arnold, M. B.; Beauchamp, T. J.; Canada, E. J.; Hembre, E. J.; Lu, J.; Rizzo, J. R.; Schaus, J. M.; Shi, Q. Imidazobenzazepine Derivatives as DGAT‑1 Inhibitors and Their Preparation and Use for the Treatment of Diabetes and Obesity. PCT Int. Appl. WO 2011071840 A1, 2011. (Compound II IC50 = 89.0 ± 0.98 nM; R1 claim includes –O‑cyclopropyl.) View Source
- [2] Birch, A. M.; Buckett, L. K.; Turnbull, A. V. DGAT1 Inhibitors as Anti‑Obesity and Anti‑Diabetic Agents. Curr. Opin. Drug Discov. Devel. 2010, 13 (4), 489–496. (Review providing class‑level potency range context.) View Source
